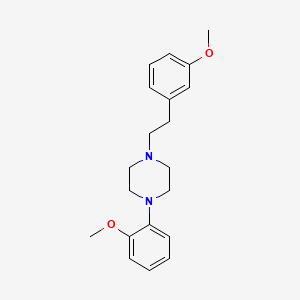
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O4 It is a derivative of cinnamaldehyde, characterized by the presence of three methoxy groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde can be synthesized through several methods. One common approach involves the oxidation of substituted cinnamaldehyde derivatives. For instance, the oxidation of 2,4,5-trimethoxycinnamic acid can yield 2,4,5-trimethoxy cinnamaldehyde . Another method involves the condensation of aromatic aldehydes with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of 2,4,5-trimethoxy cinnamaldehyde typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution
Major Products: The major products formed from these reactions include 2,4,5-trimethoxycinnamic acid, 2,4,5-trimethoxybenzyl alcohol, and various substituted derivatives .
Applications De Recherche Scientifique
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,5-trimethoxy cinnamaldehyde involves its interaction with molecular targets and pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. In cancer treatment, it disrupts cellular processes, leading to apoptosis of cancer cells . The compound also enhances metabolic health by improving glucose uptake and insulin sensitivity .
Comparaison Avec Des Composés Similaires
Cinnamaldehyde: The parent compound, known for its flavor and odor, and used in various applications.
2,4,5-Trimethoxycinnamic acid: A derivative with similar chemical properties but different applications.
3,4-Dimethoxycinnamaldehyde: Another derivative with distinct chemical behavior and uses.
Uniqueness: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde stands out due to its unique combination of methoxy groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+ |
Clé InChI |
DNAVOCNYHNNEQI-SNAWJCMRSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
SMILES isomérique |
COC1=CC(=C(C=C1/C=C/C=O)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Synonymes |
2,4,5-trimethoxycinnamaldehyde trans-2,4,5-trimethoxycinnamaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)





![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1241098.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241100.png)


![N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1241106.png)
![O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)


